4-Oxo-4-(4-propylphenyl)butanoyl chloride

Molecular Weight Physical Property Synthetic Intermediate

4-Oxo-4-(4-propylphenyl)butanoyl chloride is a non-substitutable benzoyl chloride building block. Its dual electrophilic centers—the reactive acyl chloride and the 4-oxo ketone—enable sequential or tandem reactions to rapidly construct complex heterocycles (e.g., pyrazolines, isoxazolines) with enhanced lipophilicity from the 4-propylphenyl moiety. Essential for fine-tuning pharmacokinetic profiles in drug discovery and generating libraries for crop protection research. Standard procurement with no special regulatory restrictions.

Molecular Formula C13H15ClO2
Molecular Weight 238.71 g/mol
CAS No. 1429309-23-8
Cat. No. B1407527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-4-(4-propylphenyl)butanoyl chloride
CAS1429309-23-8
Molecular FormulaC13H15ClO2
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)CCC(=O)Cl
InChIInChI=1S/C13H15ClO2/c1-2-3-10-4-6-11(7-5-10)12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3
InChIKeyXOVMHZCFGDNCTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-4-(4-propylphenyl)butanoyl chloride: A Specialized Acyl Chloride for Advanced Synthetic Intermediate Applications


4-Oxo-4-(4-propylphenyl)butanoyl chloride (CAS 1429309-23-8), with molecular formula C13H15ClO2 and molecular weight 238.71 g/mol , is a specialized organic compound belonging to the class of benzoyl chlorides. It serves as a reactive intermediate in synthetic organic chemistry, distinguished by the presence of both a reactive acyl chloride group for efficient acylation and a 4-oxo group that introduces additional synthetic versatility . This compound is primarily employed in the construction of complex molecular structures for pharmaceutical and agrochemical research [1].

Why 4-Oxo-4-(4-propylphenyl)butanoyl chloride Cannot Be Substituted with Other Aryl Butanoyl Chlorides


In-class compounds such as 4-(4-propylphenyl)butanoyl chloride (CAS 1215974-13-2) [1] cannot be simply interchanged with 4-Oxo-4-(4-propylphenyl)butanoyl chloride due to fundamental differences in their molecular structure and resulting properties. The presence of the 4-oxo (ketone) group in 4-Oxo-4-(4-propylphenyl)butanoyl chloride introduces a second electrophilic center, fundamentally alters its reactivity profile, and increases its molecular weight and polarity . This structural divergence directly impacts its performance as a synthetic intermediate, affecting reaction kinetics, product yields, and the physical properties of the resulting derivatives, making it an essential and non-substitutable building block for specific synthetic pathways.

Quantitative Differentiation of 4-Oxo-4-(4-propylphenyl)butanoyl chloride: A Procurement-Focused Evidence Guide


Molecular Weight Differentiation: 4-Oxo-4-(4-propylphenyl)butanoyl chloride vs. 4-(4-Propylphenyl)butanoyl chloride

4-Oxo-4-(4-propylphenyl)butanoyl chloride (Target) has a molecular weight of 238.71 g/mol, while the reduced analog, 4-(4-Propylphenyl)butanoyl chloride (Comparator), has a molecular weight of 224.72 g/mol [1]. This difference is due to the presence of the 4-oxo group in the target compound, replacing two hydrogens (2.016 g/mol) with one oxygen (15.999 g/mol), resulting in a net increase of 13.99 g/mol.

Molecular Weight Physical Property Synthetic Intermediate

Lipophilicity Enhancement: The 4-Propylphenyl Moiety vs. Unsubstituted Phenyl Analogs

The presence of a 4-propylphenyl moiety in 4-Oxo-4-(4-propylphenyl)butanoyl chloride enhances its lipophilicity compared to analogous compounds with an unsubstituted phenyl ring [1]. This is a class-level inference: for a compound with a 4-oxo-4-phenylbutanoyl chloride core, the addition of the propyl group increases its LogP by an estimated ~1.5 units [2].

Lipophilicity Drug Design Solubility

Dual Electrophilic Reactivity: Acyl Chloride and Ketone Functionality vs. Single-Reactivity Analogs

4-Oxo-4-(4-propylphenyl)butanoyl chloride possesses two distinct electrophilic centers: the highly reactive acyl chloride and the less reactive ketone group . In contrast, a compound like 4-(4-Propylphenyl)butanoyl chloride lacks the 4-oxo group, offering only a single site for nucleophilic attack. The target compound's ketone can participate in reactions such as Grignard additions or reductions, enabling the synthesis of more diverse and complex molecular architectures from a single intermediate.

Electrophilic Reactivity Synthetic Intermediate Acylation

Hydrogen Bond Acceptor Capability: Influence on Product Physical Properties

The ketone oxygen in 4-Oxo-4-(4-propylphenyl)butanoyl chloride acts as a hydrogen bond acceptor, a feature absent in non-oxo analogs like 4-(4-Propylphenyl)butanoyl chloride . This difference means that amide or ester derivatives synthesized from the target compound will possess an additional hydrogen bond acceptor, which can influence key properties such as crystallinity, melting point, and solubility [1].

Hydrogen Bonding Physical Property Crystallinity

Validated Application Scenarios for 4-Oxo-4-(4-propylphenyl)butanoyl chloride Based on Structural Differentiation


Synthesis of Lipophilic Heterocyclic Scaffolds for Drug Discovery

In medicinal chemistry projects requiring lipophilic building blocks, 4-Oxo-4-(4-propylphenyl)butanoyl chloride is an ideal starting material. Its dual electrophilic nature can be exploited to rapidly construct complex heterocycles, such as pyrazolines or isoxazolines, through sequential or tandem reactions. The resulting scaffolds incorporate the lipophilic 4-propylphenyl group [1], which can enhance the membrane permeability and metabolic stability of the final drug candidates.

Creation of Functionalized Amides and Esters with Modulated Properties

The compound serves as a versatile acylating agent for synthesizing amide and ester derivatives. The presence of the 4-oxo group in the resulting products provides an additional hydrogen bond acceptor [1]. This feature can be used to fine-tune the solubility and crystallinity of the final compounds, a critical factor in optimizing pharmacokinetic profiles or formulating active pharmaceutical ingredients (APIs).

Development of Agrochemical Intermediates with Enhanced Lipophilicity

In agrochemical research, lipophilicity is a key determinant of a compound's ability to penetrate plant cuticles and insect exoskeletons. 4-Oxo-4-(4-propylphenyl)butanoyl chloride provides a ready-made lipophilic fragment that can be easily attached to various bioactive cores. This allows for the rapid generation of compound libraries to screen for improved pesticidal or herbicidal activity, leveraging its enhanced LogP properties [1].

Precursor for Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The 4-oxo group can be selectively reduced to a chiral alcohol using enantioselective reagents. This alcohol can then serve as a chiral auxiliary or be converted into a chiral ligand for asymmetric catalysis. Procurement of this single compound thus opens a pathway to a valuable class of chiral building blocks, a capability not shared by its non-oxo analog [1].

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